1-Piperidinecarboxamide,N-ethyl-
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Overview
Description
1-Piperidinecarboxamide, N-ethyl- is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinecarboxamide, N-ethyl- can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of 1-Piperidinecarboxamide, N-ethyl- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxamide, N-ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidinecarboxamide derivatives.
Scientific Research Applications
1-Piperidinecarboxamide, N-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, N-ethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Piperidinecarboxamide, N-ethyl- can be compared with other similar compounds such as:
2-Ethyl-N-(1-naphthyl)-1-piperidinecarboxamide: This compound has a similar structure but different substituents, leading to variations in biological activity and applications.
N-Ethyl-4-[(1-isopropyl-4-piperidinyl)amino]-1-piperidinecarboxamide: Another related compound with distinct pharmacological properties.
Uniqueness: 1-Piperidinecarboxamide, N-ethyl- is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-ethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-9-8(11)10-6-4-3-5-7-10/h2-7H2,1H3,(H,9,11) |
InChI Key |
YJYVXELRDSTYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCCCC1 |
Origin of Product |
United States |
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